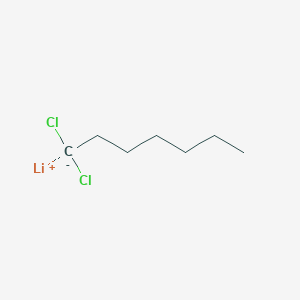

lithium;1,1-dichloroheptane

Description

Structure

3D Structure of Parent

Properties

CAS No. |

66250-14-4 |

|---|---|

Molecular Formula |

C7H13Cl2Li |

Molecular Weight |

175.0 g/mol |

IUPAC Name |

lithium;1,1-dichloroheptane |

InChI |

InChI=1S/C7H13Cl2.Li/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3;/q-1;+1 |

InChI Key |

GLGXBYOLBJPKLX-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CCCCCC[C-](Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Lithium;1,1 Dichloroheptane and Analogous Gem Dihalolithium Carbenoids

Halogen-Lithium Exchange Strategies for the Generation of Gem-Dihalolithium Species

Halogen-lithium exchange is a cornerstone of organolithium chemistry and represents a primary method for generating certain carbenoids. numberanalytics.comrsc.org This reaction involves the treatment of an organohalogen compound with an organolithium reagent, leading to the exchange of the halogen atom for a lithium atom. numberanalytics.com While highly effective for preparing monohalolithium carbenoids, its application to the synthesis of gem-dihalolithium species from trihaloalkanes is a common pathway. researchgate.netorganic-chemistry.org The process is kinetically controlled, and the exchange rates are typically very fast, often exceeding the rates of competing reactions like proton transfer. scribd.comharvard.edu

The successful generation of lithium carbenoids via halogen-lithium exchange hinges on the appropriate selection of the organic halide precursor and the organolithium reagent. scribd.comrsc.org The reaction rate is heavily influenced by the halogen being exchanged, with the general reactivity trend being I > Br > Cl. scribd.comprinceton.edu Alkyl iodides are the most reactive and are often used for preparing aliphatic organolithiums at low temperatures, whereas alkyl chlorides are generally inert under the same conditions. harvard.edu

Commonly used organolithium reagents include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi). scribd.com The choice of reagent can influence the reaction's efficiency and selectivity. For instance, t-BuLi is often employed in two equivalents: the first performs the exchange, and the second reacts with the t-butyl halide byproduct. scribd.comharvard.edu

| Organic Halide Precursor | Organolithium Reagent | Product Type | Reference(s) |

| Chloroiodomethane | n-Butyllithium or Methyllithium | (Chloromethyl)lithium | researchgate.net |

| Bromo- or Iodo-containing dihalomethanes | Alkyl or Aryl-lithium | Monohalolithium carbenoid | rsc.org |

| Primary alkyl iodides | t-Butyllithium | Alkyllithium | harvard.edu |

| Vinyl halides | n-Butyllithium | Vinyllithium | scribd.com |

The mechanism of the halogen-lithium exchange is complex and has been the subject of extensive investigation. numberanalytics.comprinceton.edu It is widely accepted that the reaction does not typically proceed via a simple four-centered transition state. pku.edu.cn Instead, evidence strongly supports the formation of an intermediate "ate-complex," where the halogen atom of the organic halide coordinates to the lithium atom of the organolithium reagent. scribd.comharvard.edu This intermediate is generally less reactive than the starting organolithium compound. harvard.edu

Structural evidence for such ate-complexes has been obtained, including an X-ray crystal structure of a lithium bis(pentafluorophenyl) iodinate complex, which provides strong support for their intermediacy. harvard.edu The reaction is also known to be stereospecific, proceeding with retention of configuration at the carbon center, which is consistent with the ate-complex pathway rather than a radical mechanism. scribd.com However, under certain conditions, single electron transfer (SET) pathways leading to radical intermediates can occur. pku.edu.cn

Interconversion of Organic Halides with Organolithium Reagents in Carbenoid Synthesis

Deprotonation Routes to Lithium Carbenoids from Dihalomethanes and Related Systems

An alternative and widely used strategy for generating gem-dihalolithium carbenoids is the direct deprotonation of a dihalomethane or a related 1,1-dihaloalkane. rsc.orgthieme-connect.com The presence of two electron-withdrawing halogen atoms on the same carbon increases the acidity of the C-H bond, making proton abstraction feasible with a sufficiently strong, non-nucleophilic base. rsc.org This method is particularly valuable for producing dihalolithium carbenoids from readily available dihalomethane precursors. researchgate.netthieme-connect.com

Due to the reactive nature of the target carbenoids, the choice of base is critical. The base must be strong enough to deprotonate the dihalomethane but sterically hindered enough to avoid nucleophilic attack on the substrate or product. Hindered lithium amide bases are ideal for this purpose. rsc.org Commonly employed bases include lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP). thieme-connect.comacs.org In several studies, LTMP has been identified as the optimal base for selectively generating dihalocarbenoids, leading to high yields in subsequent reactions. organic-chemistry.orgrsc.orgorganic-chemistry.org The deprotonation is typically carried out at very low temperatures (-78 °C or below) to generate the unstable carbenoid intermediate, which is then trapped in situ by an electrophile. acs.orgresearchgate.net

| Base | Abbreviation | Typical Substrate | Reference(s) |

| Lithium diisopropylamide | LDA | Dichloromethane (B109758), Diiodomethane | acs.orgresearchgate.net |

| Lithium 2,2,6,6-tetramethylpiperidide | LTMP | Dihalomethanes | organic-chemistry.orgrsc.orgorganic-chemistry.org |

When a dihaloalkane possesses multiple potentially acidic protons, the regioselectivity of the deprotonation becomes a key consideration. The selectivity of this C-H activation is governed by both electronic and steric factors. thieme-connect.comnih.gov Electronically, the carbenoid has a preference to functionalize C-H bonds where the carbon can stabilize a partial positive charge buildup during the transition state. nih.gov The presence of adjacent electron-withdrawing groups, such as the halogens themselves, enhances the acidity of the targeted proton.

Chemoselectivity is also crucial, as the strong base must not react with other functional groups present in the substrate molecule. rsc.orgthieme-connect.com Hindered bases like LTMP are effective because their steric bulk minimizes side reactions, such as nucleophilic addition. organic-chemistry.org Furthermore, the reaction conditions, including solvent and temperature, play a significant role in controlling the stability and reactivity of the generated carbenoid, preventing decomposition pathways like α-elimination. researchgate.netrsc.org

Utilization of Hindered Lithium Amide Bases

Reductive Insertion of Lithium into 1,1-Dihaloalkanes

A third, more direct method for generating organolithium compounds is the reductive insertion of lithium metal directly into a carbon-halogen bond. google.com This approach involves reacting an organic halide with metallic lithium, often in an inert solvent like hexane (B92381) or toluene (B28343). google.com For the synthesis of a gem-dihalolithium carbenoid like lithium;1,1-dichloroheptane, this would theoretically involve the reaction of 1,1-dichloroheptane with two equivalents of lithium metal.

This method avoids the use of organolithium reagents or strong amide bases. The reaction proceeds on the surface of the lithium metal. While historically significant for the preparation of simpler organolithium compounds like n-butyllithium, its application for the synthesis of more complex and potentially unstable carbenoids is less common than halogen-lithium exchange or deprotonation routes. google.com The high reactivity of lithium metal can sometimes lead to side reactions, and careful control of reaction conditions is necessary.

Arene-Catalyzed Lithiation of Dihaloalkanes

Arene-catalyzed lithiation has emerged as a powerful method for the generation of organolithium compounds from organic halides at low temperatures. rsc.org This technique involves the use of an electron carrier, typically an arene such as naphthalene, biphenyl, or 4,4′-di-tert-butylbiphenyl (DTBB), in the presence of excess lithium powder. rsc.orgrsc.org The arene facilitates the electron transfer from the lithium metal to the dihaloalkane, leading to the formation of the corresponding organolithium species.

The reaction of 1,n-dihaloalkanes with lithium powder and a catalytic amount of an arene, like DTBB, in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) has been successfully employed to generate dilithioalkanes. ua.esacs.org These intermediates can then react with various electrophiles. For instance, the DTBB-catalyzed lithiation of 1,n-dichloroalkanes in the presence of carbonyl compounds leads to the formation of 1,(n+2)-diols. ua.es The efficiency of this process is influenced by the stability of the initially formed halo-lithio intermediate, which is prone to elimination reactions. ua.es

A comparative study on the arene-promoted lithiation of 1,n-dihaloalkanes (where n = 2-6) has shown that the yields of the resulting diols are generally better for longer chain dihaloalkanes (n = 4-6). ua.es This is attributed to the decreased propensity for β- and γ-elimination in the corresponding halo-lithio intermediates. ua.es The choice of the arene catalyst can also be critical, with DTBB often being favored. acs.org

Table 1: Arene-Catalyzed Lithiation of 1,n-Dichloroalkanes in the Presence of Cyclohexanone

| n in Cl(CH₂)nCl | Arene Catalyst | Product (Diol) | Yield (%) |

| 4 | DTBB | 1,6-Di(1-hydroxycyclohexyl)hexane | 65 |

| 5 | DTBB | 1,7-Di(1-hydroxycyclohexyl)heptane | 79 |

| 6 | DTBB | 1,8-Di(1-hydroxycyclohexyl)octane | 72 |

Data sourced from a study on arene-promoted lithiation of 1,n-dihaloalkanes. ua.es The reaction was performed with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) in THF at -78 °C.

Controlled Mono- and Dilithiation Strategies

The selective mono- or dilithiation of dihaloalkanes is crucial for their application in stepwise synthetic sequences. Controlled conditions are necessary to prevent undesired side reactions, such as elimination or the formation of mixtures of mono- and dilithiated species. chemistry-chemists.com

One strategy for controlled monolithiation involves the use of dihaloalkanes with different halogens, such as 1-bromo-n-chloroalkanes. The greater reactivity of the carbon-bromine bond towards lithium allows for selective cleavage, generating the corresponding chloro-substituted organolithium compound. ua.es This monolithiated intermediate can then be reacted with a first electrophile, followed by a second lithiation step and reaction with a second electrophile to achieve a one-pot synthesis of unsymmetrically substituted products. arkat-usa.org

The generation of dilithio compounds from 1,n-dihaloalkanes requires careful control of reaction conditions. The use of an excess of lithium and a catalytic amount of an arene under Barbier-type conditions (in the presence of the electrophile) or Grignard-type conditions (pre-formation of the organolithium reagent) can lead to the desired dilithiated species. ua.es The stability of the intermediate organolithium plays a significant role in the success of these reactions. For instance, the generation of 1,2-dilithioethane is particularly challenging due to its rapid β-elimination to form ethylene (B1197577). ua.es

Table 2: Controlled Lithiation of Dihaloalkanes and Subsequent Reactions

| Starting Dihaloalkane | Lithiation Conditions | Electrophile(s) | Final Product |

| 1-Bromo-4-chlorobutane | Li, DTBB (cat.), THF, -78 °C | 1. Cyclohexanone 2. Acetone | 1-(4-Chlorobutyl)cyclohexanol |

| 1,5-Dichloropentane | Li, DTBB (cat.), THF, -78 °C | Cyclohexanone | 1,7-Di(1-hydroxycyclohexyl)heptane |

| 1-Chloro-3-phenylsulfanylpropane | Li-naphthalene, THF, -78 °C | Cyclopentanone | 1-(3-Phenylsulfanylpropyl)cyclopentanol |

This table illustrates examples of controlled lithiation strategies. The data is compiled from various studies on selective lithiation and subsequent electrophilic trapping. ua.esarkat-usa.org

Generation and In Situ Trapping Techniques for Reactive Intermediates

Gem-dihalolithium carbenoids, such as this compound, are highly reactive and often generated and used in situ. Their transient nature necessitates trapping with an electrophile immediately upon formation to prevent decomposition. rsc.org The deprotonation of a dihalomethane with a strong, non-nucleophilic base like a lithium amide is a common method for generating these carbenoids. rsc.org

The choice of base is critical for the successful generation of dihalolithium carbenoids. For instance, lithium 2,2,6,6-tetramethylpiperidide (LTMP) has been identified as an optimal base for the deprotonation of dihalomethanes to generate dihalocarbenoids under Barbier conditions. rsc.orgorganic-chemistry.org These carbenoids can then be trapped with a variety of electrophiles, including isocyanates, to produce α,α-dihaloacetamides in high yields. organic-chemistry.org

The in situ trapping technique is essential for utilizing unstable carbenoids. researchgate.net For example, the generation of fluorinated methyllithiums, which are notoriously labile, has been achieved by developing precise reaction conditions for their formation from fluoroiodomethane (B1339756) and immediate trapping with electrophiles. researchgate.net This approach allows for the synthesis of valuable fluoro alcohols, fluoro amines, and other fluorinated compounds in a single synthetic operation. researchgate.net

The reactivity of gem-dihalolithium carbenoids is predominantly nucleophilic, allowing them to participate in a variety of carbon-carbon bond-forming reactions. researchgate.netresearchgate.net Their successful application hinges on the careful control of their generation and immediate reaction with a suitable electrophile, a cornerstone of modern carbenoid chemistry.

Mechanistic Investigations of Reactions Involving Lithium;1,1 Dichloroheptane Type Carbenoids

Cyclopropanation Reactions Mediated by Lithium Carbenoids

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a hallmark reaction of carbenoids. The mechanism by which lithium carbenoids, including analogs of lithium;1,1-dichloroheptane, achieve this transformation has been a subject of considerable debate and detailed computational study. oup.comlatech.edu The stereospecific nature of these reactions, where the stereochemistry of the starting alkene is preserved in the cyclopropane product, provides a significant clue to the underlying mechanism. masterorganicchemistry.com

Two primary mechanistic pathways have been proposed for the cyclopropanation of alkenes by lithium carbenoids: a stepwise pathway and a concerted pathway. oup.comlatech.edu

Stepwise (Carbometalation) Pathway: This pathway involves an initial nucleophilic attack of the carbenoid on the alkene to form a carbometalated intermediate. This intermediate would then undergo an intramolecular substitution to close the three-membered ring. latech.edu

Concerted (Methylene Transfer) Pathway: This pathway involves a single transition state where the methylene (B1212753) group is transferred from the lithium carbenoid to the alkene, forming both new carbon-carbon bonds simultaneously. oup.comlatech.edu

Computational studies have been instrumental in resolving this mechanistic dichotomy. Density functional theory (DFT) calculations have consistently shown that the concerted, or methylene transfer, pathway is energetically favored over the stepwise carbometalation mechanism for lithium carbenoids. oup.comnih.govresearchgate.net This preference holds true in both nonpolar and polar solvent environments. oup.com While some studies initially suggested a stepwise mechanism, particularly with lithium aggregates, more advanced theoretical models have reinforced the favorability of the concerted pathway. researchgate.netacs.org The high reactivity and thermal instability of many carbenoids have historically made these mechanistic studies challenging. rsc.org

Organolithium compounds, including lithium carbenoids, are known to exist as aggregates (such as dimers and tetramers) in solution. latech.edunih.govacs.org The state of aggregation and solvation significantly influences the reactivity and the operative reaction mechanism. nih.govacs.org

Computational modeling has revealed that aggregated lithium carbenoids are the most likely reactive species in cyclopropanation reactions. nih.govacs.org The methylene-transfer pathway is enhanced in these aggregated states compared to the monomeric species. For instance, the calculated reaction barriers for the methylene-transfer pathway are lower for dimeric and tetrameric species of a model lithium carbenoid compared to the monomer. nih.govacs.org

Solvation also plays a critical role. The explicit coordination of solvent molecules, such as tetrahydrofuran (B95107) (THF), to the lithium centers further favors the methylene-transfer pathway while disfavoring the carbometalation pathway. oup.comnih.govacs.org The combined effects of aggregation and solvation lead to reaction barriers that are in good agreement with experimental observations, where cyclopropanations can proceed efficiently even at very low temperatures. nih.govacs.org

| Species | Pathway | Reaction Barrier (kcal/mol) |

|---|---|---|

| Monomer (LiCH₂F) | Methylene-Transfer | 16.0 |

| Carbometalation | 12.5 | |

| Dimer ((LiCH₂F)₂) | Methylene-Transfer | 10.1 |

| Carbometalation | 26.8 | |

| Tetramer ((LiCH₂F)₄) | Methylene-Transfer | 8.0 |

| Carbometalation | 33.9 |

The transition state of the concerted cyclopropanation reaction is stabilized by specific interactions between the lithium carbenoid and the alkene. Detailed computational analyses, including Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) analyses, have elucidated the nature of these interactions. researchgate.netnih.govnih.gov

In the transition state, there are attractive forces between the lithium atom of the carbenoid and the π-system of the alkene's double bond (metal-π interaction). researchgate.netnih.gov This interaction facilitates the approach of the carbenoid to the alkene. As the reaction proceeds, the energy barrier is primarily due to the structural rearrangements required for this approach. researchgate.netnih.govnih.gov

Furthermore, interactions between the metal and the forming σ-bonds of the cyclopropane ring (metal-σ interaction) also play a role in stabilizing the transition state and the resulting product complex. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis indicates an electronic donation from the π bonding orbital of the alkene to the antibonding σ* orbital of the C-Li bond in the carbenoid. acs.org These stabilizing interactions contribute to the low activation energies observed for these reactions. researchgate.netnih.gov

Methylene Transfer Mechanism in Aggregated and Solvated States

Rearrangement Reactions of α-Halogenated Organolithiums

α-Halogenated organolithium compounds, the class to which this compound belongs, are not only precursors to carbenoids for intermolecular reactions but can also undergo intramolecular rearrangement reactions.

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a classic reaction in organic chemistry involving the 1,2-migration of a group in an alkylidene carbenoid intermediate to form an alkyne. researchgate.netbeilstein-journals.org This rearrangement is a known reaction pathway for 1-halovinyllithium carbenoids. researchgate.net The reaction typically proceeds by treating a 1,1-dihaloalkene with a strong base like butyllithium, which generates a lithium alkylidene carbenoid intermediate via lithium-halogen exchange. researchgate.netacs.org This intermediate then rearranges under mild conditions. researchgate.net

While the classic FBW rearrangement leads to alkynes, the underlying principle of a 1,2-shift within a carbenoid intermediate is relevant to the chemistry of gem-dihaloalkanes like 1,1-dichloroheptane. The formation of a lithium carbenoid from this compound could potentially be followed by an analogous rearrangement, although the specific migratory aptitudes of the attached groups would determine the feasibility and outcome of such a process. The FBW rearrangement highlights the electrophilic character that can be exhibited by carbenoids, leading to intramolecular reactions. rsc.org

Alpha-elimination (α-elimination) is the reaction that generates a carbene from an organometallic species or an organic halide. wikipedia.org In the context of α-halogenated organolithiums, this process involves the elimination of lithium halide to form the corresponding carbene. wikipedia.org

For a compound like this compound, the formation from 1,1-dichloroheptane and a strong base is followed by the potential for α-elimination of lithium chloride to generate the 1-chloroheptylidene carbene. This carbene is the key reactive intermediate in cyclopropanation reactions. The stability of the α-halogenated organolithium itself versus its tendency to undergo α-elimination is a critical factor in its chemistry. This equilibrium can be influenced by factors such as temperature, solvent, and the nature of the substituents. Both α-elimination and the related β-hydride elimination often proceed through agostic intermediates. wikipedia.org

Fritsch-Buttenberg-Wiechell (FBW) Rearrangement Analogs

Anionic Cross-Coupling Reactions Involving Lithium Carbenoids

Anionic cross-coupling reactions (ACCR) represent a powerful method for the formation of carbon-carbon bonds. uni-freiburg.de Recent studies on related lithium sulfonimidoyl alkylidene carbenoids have provided a mechanistic framework for these transformations, which can be extended to understand the reactivity of this compound. uni-freiburg.denih.gov These reactions often involve the use of transition metal catalysts to facilitate the coupling of the lithium carbenoid with various organometallic reagents. uni-freiburg.de

The catalytic cycle of anionic cross-coupling reactions involving lithium carbenoids is often mediated by transition metal complexes, such as those of nickel or palladium. uni-freiburg.deorganic-chemistry.org For lithium sulfonimidoyl alkylidene carbenoids, a novel nickel(0)-catalyzed ACCR has been detailed, providing a model for the potential reactivity of this compound. uni-freiburg.denih.gov

The proposed catalytic cycle with a nickel(0) catalyst can be described as follows:

Formation of an Anionic Ni(0)-ate Intermediate : The cycle is initiated by the reaction of the organolithium reagent with the Ni(0) catalyst, leading to the formation of an electron-rich anionic Ni(0)-ate complex. uni-freiburg.de

α-Elimination and Formation of a Ni(0)-Vinylidene Intermediate : The lithium carbenoid then interacts with the Ni(0)-ate complex. In the case of analogous sulfonimidoyl carbenoids, this step involves the α-elimination of the sulfonimidoyl group, resulting in a key Ni(0)-vinylidene intermediate. uni-freiburg.de For this compound, a similar α-elimination of a chloride ion would be expected to generate a nickel-carbene intermediate.

Coordination of the Coupling Partner : The second organometallic coupling partner, such as an organolithium or Grignard reagent, coordinates to the nickel center of the intermediate. uni-freiburg.de

Reductive Elimination : The final step is a reductive elimination from the resulting Ni(II)-intermediate, which forms the new carbon-carbon bond and regenerates the active Ni(0) catalyst. uni-freiburg.de

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating these pathways, revealing, for instance, different reaction routes depending on the ligands on the nickel atom (e.g., phosphine (B1218219) vs. 1,5-cyclooctadiene). researchgate.netuni-freiburg.de

Table 1: Proposed Intermediates in the Ni-Catalyzed Anionic Cross-Coupling of this compound

| Step | Intermediate | Description |

| 1 | [Ni(0)L(n)] | Active Nickel(0) Catalyst |

| 2 | [Li]+[R-Ni(0)L(n)]- | Anionic Ni(0)-ate Complex |

| 3 | [Ni(0)(=C(Cl)C6H13)L(n)] | Nickel-Carbene Intermediate |

| 4 | [R-Ni(II)(C(Cl)C6H13)L(n)] | Ni(II) Intermediate |

| 5 | R-C(Cl)C6H13 | Cross-Coupled Product |

Achieving high levels of diastereoselectivity is a critical goal in organic synthesis. numberanalytics.com In the context of lithium carbenoid reactions, controlling the stereochemical outcome is essential for the synthesis of complex molecules with defined three-dimensional structures. beilstein-journals.org

For related lithium carbenoids, mechanistic studies have shown that diastereoselectivity can be controlled by the formation of a key intermediate, such as a lithium sulfinamide coordinated Ni(0)-vinylidene complex. uni-freiburg.denih.gov This coordination environment influences the facial selectivity of the subsequent bond-forming step, thereby preventing the formation of a racemic mixture of the product. uni-freiburg.de

The diastereoselectivity of these reactions can be influenced by several factors:

Chiral Ligands : The use of chiral ligands on the transition metal catalyst can induce asymmetry in the catalytic cycle.

Substrate Control : The inherent chirality of the substrate can direct the approach of the reagents. msu.edu

Reaction Conditions : Parameters such as temperature, solvent, and the nature of the additives can have a significant impact on the diastereomeric ratio of the products. numberanalytics.com

Table 2: Hypothetical Diastereoselective Cross-Coupling of a Chiral Lithium Carbenoid Analog

| Entry | Catalyst | Ligand | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | Ni(PPh3)2Cl2 | PPh3 | -78 | 85:15 |

| 2 | Ni(dppe)Cl2 | dppe | -78 | 92:8 |

| 3 | Ni(cod)2 | - | -78 | 60:40 |

| 4 | Pd(PPh3)4 | PPh3 | -78 | 80:20 |

Catalytic Cycle Analysis with Transition Metal Complexes

Nucleophilic Addition Reactions to Unsaturated Substrates (e.g., Ketenes, Carbonyls)

Lithium carbenoids, as a type of organolithium reagent, are potent nucleophiles and strong bases. wikipedia.org This reactivity allows them to participate in nucleophilic addition reactions with a variety of electrophilic unsaturated substrates, including ketenes and carbonyl compounds (aldehydes and ketones). wikipedia.orgmasterorganicchemistry.com

The reaction of this compound with a carbonyl compound would proceed via a nucleophilic addition to the electrophilic carbonyl carbon. This addition results in the formation of a tetrahedral intermediate, an alkoxide, which is then protonated during an acidic workup to yield the corresponding alcohol. masterorganicchemistry.com The addition to an aldehyde would produce a secondary alcohol, while addition to a ketone would yield a tertiary alcohol.

With α,β-unsaturated carbonyls, organolithium reagents can undergo either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition. libretexts.org Strong nucleophiles like organolithium reagents typically favor 1,2-addition. libretexts.org

The reaction with ketenes would involve the nucleophilic attack of the carbenoid on the central carbon of the ketene, leading to the formation of an enolate intermediate. This enolate can then be trapped with an electrophile or protonated to give a ketone. Rhodium complexes have been shown to catalyze the formation of ketenes from carbenes, which can then undergo subsequent coupling reactions. rsc.org

Table 3: Plausible Products from Nucleophilic Addition of this compound

| Substrate | Product after Workup | Product Class |

| Propanal | 2,2-dichloro-octan-3-ol | Secondary Alcohol |

| Acetone | 2,2-dichloro-3-methyl-octan-3-ol | Tertiary Alcohol |

| Phenylketene | 1,1-dichloro-2-phenyl-nonan-3-one | Ketone |

| Cyclohexenone | 1-(1,1-dichloroheptyl)cyclohex-2-en-1-ol | Allylic Alcohol (from 1,2-addition) |

Advanced Theoretical and Computational Studies on Lithium Carbenoid Chemistry

Quantum Chemical Methods for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which the fundamental properties of lithium carbenoids can be understood. These methods allow for the detailed examination of molecular geometries, bond characteristics, and the electronic factors that govern their chemical behavior.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying lithium carbenoids due to its favorable balance of accuracy and computational cost. dokumen.pub DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving lithium carbenoids, such as cyclopropanations. nih.govresearchgate.net By locating and characterizing stationary points—reactants, products, intermediates, and transition states—researchers can elucidate detailed reaction mechanisms. nih.govresearchgate.net

For instance, DFT studies on halomethyllithium carbenoids have been crucial in resolving the mechanistic debate between a concerted methylene-transfer pathway and a stepwise carbometalation pathway in cyclopropanation reactions. researchgate.net These calculations have shown that the reaction barriers and, therefore, the preferred pathway can be highly sensitive to the specific carbenoid, the substrate, and the reaction conditions. researchgate.netlatech.edu The analysis of the potential energy surface using DFT can reveal subtle electronic and structural rearrangements that occur as the reaction progresses. nih.govresearchgate.net For example, the reaction force analysis, often performed on a DFT-calculated path, can distinguish between the energetic costs of structural deformation and electronic reorganization, indicating that structural changes often dominate the activation barriers in carbenoid reactions. nih.govresearchgate.net

| DFT Application | Key Findings for Lithium Carbenoids | References |

| Mechanism Elucidation | Delineation of concerted vs. stepwise pathways in cyclopropanation. | researchgate.netlatech.edu |

| Reaction Barriers | Prediction of activation energies for various reaction pathways. | researchgate.net |

| Structural Analysis | Optimization of geometries for ground and transition states. | dokumen.pub |

| Reaction Force Analysis | Identification of structural rearrangements as a major component of the activation energy. | nih.govresearchgate.net |

While DFT is powerful, high-level ab initio methods, such as the Gaussian-4 (G4) theory, are often employed to obtain more accurate energetic information. nih.govacs.org G4 theory is a composite method that approximates the results of very high-level calculations through a series of steps, providing reliable thermochemical data, including reaction energies and activation barriers. nih.govacs.org

Studies on the cyclopropanation reactions of lithium halocarbenoids with ethylene (B1197577) have utilized G4 theory to provide a detailed, step-by-step energetic profile of the reaction. nih.govacs.org These calculations have confirmed that such reactions are generally exoenergetic with relatively low activation barriers, which aligns with the experimental observation that these reactions are often performed at low temperatures. acs.org G4 calculations have been instrumental in demonstrating that the reactions are typically stepwise, proceeding through intermediates. nih.govresearchgate.netacs.org For example, in the reaction of chloromethyllithium with ethylene, G4 theory predicts an activation energy of approximately 8.0 kcal/mol. nih.govacs.org This level of theory is crucial for obtaining benchmark energetic data that can validate or refine the results from more computationally efficient DFT methods.

| Computational Method | System Studied | Predicted Activation Energy (kcal/mol) | References |

| G4 Theory | LiCH(Cl) + Ethylene | ~8.0 | nih.govacs.org |

| G4 Theory | LiCH(F) + Ethylene | ~6.2 | researchgate.net |

| G4 Theory | LiCH(Br) + Ethylene | Similar to Chloro derivative | researchgate.net |

Density Functional Theory (DFT) Calculations on Potential Energy Surfaces

Modeling of Aggregation and Solvation Effects on Reaction Pathways

A critical aspect of organolithium chemistry is the tendency of these species to form aggregates in solution, a behavior that significantly impacts their reactivity. latech.edu The nature of the solvent also plays a pivotal role in modulating both the structure and reactivity of lithium carbenoids. wiley.com

Computational models that explicitly include solvent molecules are essential for accurately describing the behavior of lithium carbenoids in solution. researchgate.net Studies have shown that coordinating solvents like tetrahydrofuran (B95107) (THF) can stabilize lithium carbenoids by coordinating to the lithium center. wiley.com This coordination can prevent the formation of less stable aggregates and inhibit decomposition pathways, such as α-elimination. wiley.com For example, computational studies supported by DOSY NMR experiments have revealed that while monomeric, THF-solvated carbenoids are stable, dimeric structures formed in non-coordinating solvents like toluene (B28343) are more prone to decomposition due to direct lithium-chlorine interactions. wiley.com Explicit solvation models have demonstrated that the inclusion of solvent molecules can favor certain reaction pathways; for instance, the methylene-transfer pathway in cyclopropanation is enhanced by solvation. researchgate.net

The aggregation state of a lithium carbenoid has a profound effect on its reactivity. researchgate.net Computational studies have been vital in understanding this influence, as the direct experimental characterization of individual aggregates is often difficult. latech.edu DFT calculations have shown that the aggregation of lithium carbenoids, often into dimers, trimers, or tetramers, can significantly alter reaction barriers. researchgate.net For monomeric halomethyllithium, the barrier for the carbometalation pathway can be lower than for the methylene-transfer pathway. researchgate.net However, for dimeric and tetrameric aggregates, the trend is reversed, with the methylene-transfer pathway exhibiting a lower reaction barrier. researchgate.net This highlights that the aggregated forms of lithium carbenoids are likely the reactive species in many synthetic applications. researchgate.net The dimerization energy of carbenoids like CH₂FLi is substantial, indicating a strong thermodynamic driving force for aggregation. dokumen.pub

| Species | Reaction Pathway | Calculated Reaction Barrier (kcal/mol) | References |

| Monomeric LiCH₂F | Methylene-transfer | 16.0 | researchgate.net |

| Monomeric LiCH₂F | Carbometalation | 12.5 | researchgate.net |

| Dimeric (LiCH₂F)₂ | Methylene-transfer | 10.1 | researchgate.net |

| Dimeric (LiCH₂F)₂ | Carbometalation | 26.8 | researchgate.net |

| Tetrameric (LiCH₂F)₄ | Methylene-transfer | 8.0 | researchgate.net |

| Tetrameric (LiCH₂F)₄ | Carbometalation | 33.9 | researchgate.net |

Explicit Solvation Models in Computational Studies

Analysis of Molecular Orbitals and Electron Localization Functions

To gain a deeper understanding of the bonding and electronic structure of lithium carbenoids, computational analyses of molecular orbitals (MOs) and the Electron Localization Function (ELF) are employed. acs.org These tools provide a qualitative and quantitative picture of electron distribution within the molecule.

The analysis of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can provide insights into the reactive nature of the carbenoid. researchgate.net For example, second-order natural bond orbital (NBO) perturbation analysis can reveal key donor-acceptor interactions, such as the interaction between the π-bonding orbital of an alkene and the antibonding σ*(C-Li) orbital of the carbenoid, which is a crucial step in cyclopropanation. acs.org

The Electron Localization Function (ELF) is a powerful tool for visualizing and analyzing chemical bonding. researchgate.netacs.org In the study of lithium carbenoid reactions, ELF analysis can reveal the formation of complex bonding patterns, such as trisynaptic basins involving the lithium atom and the two carbon atoms of a C=C double bond. acs.org This indicates a polarization of the double bond's π-electron density towards the electrophilic metal center, which is a key feature of the initial interaction between the carbenoid and an alkene. acs.org This type of analysis, along with Quantum Theory of Atoms in Molecules (QTAIM), helps to characterize the nature of the stabilizing interactions within the reactant complexes, intermediates, and transition states. researchgate.netacs.org

Reaction Force Analysis and Intrinsic Reaction Coordinate (IRC) Studies

Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of chemical reaction mechanisms. For lithium carbenoids, specifically "lithium;1,1-dichloroheptane," understanding the dynamics of their reactions at a molecular level is crucial for predicting their reactivity and designing synthetic pathways. While direct computational studies on "this compound" are not extensively available in the reviewed literature, a wealth of information on analogous, simpler lithium halocarbenoids serves as an excellent framework for understanding its expected behavior. Methodologies such as Reaction Force Analysis and Intrinsic Reaction Coordinate (IRC) calculations are at the forefront of these computational investigations.

Reaction Force Analysis is a theoretical method used to understand the energetic and structural changes that occur along a reaction pathway. It is defined as the negative derivative of the potential energy with respect to the reaction coordinate. researchgate.net This analysis allows for the partitioning of the reaction coordinate into distinct regions: the reactant region, the transition-state region, and the product region. By examining the forces at play in each region, researchers can determine whether the energy barrier of a reaction is dominated by structural rearrangements or by electronic reorganizations. researchgate.netacs.org

Intrinsic Reaction Coordinate (IRC) calculations are used to map the minimum energy path connecting the transition state of a reaction to its reactants and products. latech.edu This ensures that a calculated transition state is indeed the correct one for the reaction under investigation. latech.edu Furthermore, IRC studies can reveal the presence of intermediates along the reaction pathway. nih.govnih.gov

Detailed Research Findings

Computational studies on lithium halocarbenoids, such as halomethyllithiums, reacting with alkenes like ethylene to form cyclopropane (B1198618), have provided significant insights into their reaction mechanisms. acs.orgnih.gov These studies are highly relevant for understanding the potential reactivity of "this compound."

One of the key findings is that these reactions are typically stepwise, proceeding through the formation of an intermediate. nih.govnih.govacs.org The reaction force analysis of the cyclopropanation of ethylene by lithium carbenoids indicates that the energy barriers are primarily due to the structural rearrangements required as the carbenoid approaches the alkene. researchgate.netnih.govnih.gov For lithium carbenoids, the structural reorganization contributes to about 70% of the activation energy in the rate-determining step. acs.org

The energy profiles for these reactions show that they are generally exoenergetic and have relatively low activation barriers. nih.govnih.gov The stability of the reactants, intermediates, and products is influenced by attractive forces between the lithium atom and the double or single bonds of the carbon framework. researchgate.netnih.gov

IRC calculations have been instrumental in identifying the intermediates that form as the reaction proceeds from the transition state. nih.govnih.gov In the case of cyclopropanation, a pre-reactive complex between the lithium carbenoid and the alkene is often formed. latech.edu Following the transition state, an intermediate is formed which then proceeds to the final cyclopropane product. nih.gov

The tables below present data from computational studies on the cyclopropanation of ethylene with lithium halocarbenoids. This data illustrates the typical energetic parameters obtained from such calculations. While the specific values for "this compound" would differ due to the longer alkyl chain, the general trends and the mechanistic insights are expected to be similar.

Table 1: Reaction Energies and Activation Barriers for the Cyclopropanation of Ethylene with Lithium Halocarbenoids (kcal/mol)

| Carbenoid | Reaction Energy (ΔE) | Activation Barrier (ΔE‡) |

| LiCH₂F | -71.2 | 8.0 |

| LiCH₂Cl | -64.4 | 4.3 |

| LiCH₂Br | -61.5 | 4.8 |

| Data sourced from studies on lithium halocarbenoid reactions. acs.org |

The data in Table 1 shows that the reactions are highly exothermic. acs.org The activation barrier is lowest for the chlorosubstituted carbenoid. acs.org

Table 2: Partitioning of Activation Energy from Reaction Force Analysis for Lithium Carbenoids (kcal/mol)

| Carbenoid | Activation Energy (ΔE‡) | Structural Rearrangement Contribution | Electronic Reorganization Contribution |

| LiCH₂F | 8.0 | 5.6 | 2.4 |

| LiCH₂Cl | 4.3 | 3.0 | 1.3 |

| LiCH₂Br | 4.8 | 3.4 | 1.4 |

| Data interpreted from force profile analysis in the literature. acs.org |

Methodological Considerations and Instrumental Techniques in Organolithium Carbenoid Research

Inert Atmosphere and Low-Temperature Reaction Conditions

Due to their extreme sensitivity to air and moisture, and their inherent thermal instability, organolithium carbenoids must be handled under strictly controlled conditions. researchgate.netgoogle.com The carbon-lithium bond is highly polarized, rendering the compounds strongly basic and nucleophilic, but also prone to rapid decomposition. researchgate.net

Handling Air- and Moisture-Sensitive Organolithium ReagentsAll manipulations involving organolithium reagents must be performed under an inert atmosphere, typically dry nitrogen or argon, to prevent rapid degradation from reaction with oxygen or water.researchgate.netgoogle.comStandard laboratory techniques for handling these sensitive compounds include the use of Schlenk lines and gloveboxes.nih.govreading.ac.uk

Glassware must be rigorously dried before use, typically by oven-heating overnight and cooling under a stream of inert gas. wiley.combloomsbury.com Reagents are transferred using gas-tight syringes or via cannula transfer between vessels sealed with rubber septa. wiley.com Commercially available organolithium solutions are often packaged in Sure/Seal™ bottles, which feature a crown cap and a liner that allows for the withdrawal of the reagent with a syringe while maintaining an inert atmosphere inside the bottle. wiley.combloomsbury.com

In-Situ Spectroscopic Monitoring of Reaction Kinetics and IntermediatesCharacterizing the formation and consumption of transient species like 1,1-dichloroheptyllithium is challenging with traditional offline analysis (e.g., GC or NMR) because it would require quenching the reaction at various time points. In-situ (in the reaction mixture) spectroscopic techniques are invaluable as they allow for real-time monitoring of the reaction progress without disturbing the system.mdpi.comicp.ac.ru

Real-time FTIR SpectroscopyReal-time Fourier-transform infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for studying organolithium reactions.icp.ac.ruBy inserting a robust attenuated total reflection (ATR) probe directly into the reactor, spectra can be collected continuously, creating a "molecular video" of the reaction.cdc.govThis technique is particularly well-suited for the low temperatures and aggressive environments common in organolithium chemistry.researchgate.netorganic-chemistry.orgIt enables researchers to:

Track the concentration profiles of reactants, intermediates, and products. mdpi.com

Determine reaction kinetics, mechanisms, and endpoints. icp.ac.runih.gov

Optimize reaction conditions by monitoring the effects of temperature or addition rates in real-time. researchgate.net

Continuous Flow Chemistry Approaches for Controlled ReactionsContinuous flow chemistry offers significant advantages over traditional batch processing for managing highly reactive and unstable organolithium intermediates.nih.govchemrxiv.orgIn a flow system, reagents are pumped through microreactors or coils where they mix and react.chemrxiv.orgThis approach provides superior control over reaction parameters:

Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, enabling precise control over exothermic reactions and rapid switching between temperature zones, which is difficult to achieve in batch processing. researchgate.net

Safety: The small internal volume of the reactor minimizes the quantity of hazardous material present at any given time. chemrxiv.org

Reaction Time: Residence time in the reactor can be precisely controlled, from milliseconds to minutes, allowing for the generation and immediate use of unstable intermediates before they have a chance to decompose. researchgate.netnih.gov This has been shown to improve yields in reactions where lithium carbenoid intermediates are prone to elimination. researchgate.net

Quantitative Analytical Methods for Organolithium SpeciesAccurately determining the concentration of organolithium reagents is crucial for stoichiometry and reaction reproducibility. Since these reagents degrade upon exposure to air and moisture, their stated concentration can decrease over time. Several titration methods have been developed for this purpose.

A common and reliable technique is the double titration method . In this procedure, one aliquot of the organolithium solution is reacted with water, and the resulting total base (lithium hydroxide (B78521) and any other bases present) is titrated with a standard acid. A second aliquot is reacted with a halide (such as benzyl (B1604629) chloride), and after hydrolysis, the remaining base is titrated. The difference between the two titrations gives the concentration of the active organolithium species.

Other methods use colored indicators that react stoichiometrically with the organolithium reagent. For example, using diphenylacetic acid as an indicator, the organolithium solution is added until a persistent yellow color appears, signaling the formation of the dianion after all the acidic protons have been consumed. Another popular method developed by Watson and Eastham uses 1,10-phenanthroline (B135089) as an indicator. These methods are often faster than the double titration but can be sensitive to the specific organolithium reagent and solvent system.

Titration Methods (e.g., Gilman Double Titration) and their Limitations

For decades, the Gilman double titration method has been a cornerstone for determining the concentration of organolithium reagents. fishersci.itacs.org This technique is designed to differentiate between the active organolithium species and non-nucleophilic basic impurities like lithium alkoxides, which form from the reaction of the organolithium compound with air or moisture. libretexts.orgblogspot.com

The procedure involves two separate titrations of the organolithium solution. blogspot.com The first titration determines the total base content by quenching an aliquot with water and titrating the resulting lithium hydroxide with a standardized acid. libretexts.org A second, identical aliquot is treated with a reagent like 1,2-dibromoethane (B42909) or benzyl chloride, which reacts with the organolithium compound but not with the lithium alkoxide. libretexts.orgblogspot.com Subsequent hydrolysis and titration provide the concentration of the non-organolithium base. The concentration of the active organolithium reagent is then calculated by the difference between the two titration values. blogspot.com

Limitations of the Gilman Double Titration:

Despite its widespread use, the Gilman double titration method has several limitations, particularly when applied to sensitive systems involving carbenoids:

Endpoint Detection: In the biphasic ether/water system often used, accurately determining the endpoint can be challenging. studylib.net

Reagent Quality: The accuracy of the method is highly dependent on the purity of the reagents used, especially the benzyl chloride. acs.org

Side Reactions: Tertiary lithium alkoxides, which can be present as impurities, have been found to react slowly with the quenching reagent (e.g., benzyl chloride), leading to inaccurate, often inflated, estimations of the organolithium concentration. studylib.net

Instability of Carbenoids: For highly reactive and thermally unstable species like lithium;1,1-dichloroheptane, the time required to perform the two titrations may be sufficient for significant decomposition to occur, leading to an underestimation of the carbenoid concentration.

Table 2: Comparison of Titration Methods for Organolithium Reagents

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Gilman Double Titration | Differentiates active RLi from basic impurities via two separate titrations. blogspot.com | Classic, well-established method. fishersci.it | Time-consuming, potential for side reactions, endpoint detection can be difficult. studylib.net |

| Watson-Eastham Method | Formation of a colored charge-transfer complex with an indicator like 1,10-phenanthroline, titrated with an alcohol. fishersci.it | Single titration, faster than Gilman method. | Requires strictly anhydrous conditions. |

| Titration with Diphenylacetic Acid | A non-hygroscopic solid acid is titrated with the organolithium reagent to a colored endpoint. uniurb.it | Simple, single titration. uniurb.it | Endpoint color change can be subtle. |

Advanced Chromatographic and Spectroscopic Quantification

Given the limitations of classical titration methods for reactive intermediates, more sophisticated instrumental techniques are often required for the accurate analysis of organolithium carbenoids. rsc.orgacs.org

Chromatographic Methods:

Chromatographic techniques, while generally applied to stable compounds, can be adapted for the indirect analysis of organolithium species. nih.gov

Gas Chromatography (GC): Direct GC analysis of organolithium compounds is not feasible due to their reactivity and low volatility. However, indirect methods have been developed where the organolithium compound is derivatized by reacting it with a suitable reagent, such as an alkyl halide, to produce a stable, volatile product that can be quantified by GC. oup.comoup.com This approach allows for the determination of the initial concentration of the organometallic compound. oup.com

High-Performance Liquid Chromatography (HPLC): HPLC has been employed for the analysis of various organometallic compounds. nih.gov For organolithium reagents, derivatization is also a common strategy to create a more stable analyte that can be separated and quantified. The choice of column and mobile phase is critical to achieve good separation and avoid degradation of the analyte.

Spectroscopic Methods:

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for the direct observation and characterization of organolithium carbenoids in solution. d-nb.info

Low-Temperature NMR Spectroscopy: To prevent decomposition, NMR spectra of organolithium carbenoids are typically recorded at very low temperatures (down to -150 °C). scispace.com

¹³C NMR: The chemical shift of the carbenoid carbon is a key diagnostic feature. A significant downfield shift (deshielding) of the carbenoid carbon atom compared to its protonated precursor is often observed, which is indicative of the carbenoid's nature. rsc.orgresearchgate.net For instance, the lithiation of dichloromethane (B109758) to form LiCHCl₂ results in a substantial downfield shift. rsc.org

¹³C, ⁶Li Coupling: The observation of coupling between the carbenoid carbon and the lithium atom (using ⁶Li-labeled precursors) provides direct evidence of the C-Li bond and can give insights into the aggregation state of the species in solution. scispace.com A one-bond coupling constant (¹J(¹³C,⁶Li)) of around 17 Hz is characteristic of lithium carbenoids. rsc.org

Microcrystal Electron Diffraction (MicroED): This emerging technique has shown promise for the structural elucidation of highly reactive organometallic intermediates that are difficult to crystallize and analyze by traditional X-ray diffraction. acs.orgnih.gov

Table 3: Spectroscopic Data for the Characterization of Organolithium Carbenoids

| Technique | Key Parameter | Typical Observation for Carbenoids |

|---|---|---|

| ¹³C NMR | Chemical Shift (δ) of Carbenoid Carbon | Significant downfield shift (deshielding) compared to the protonated analog. researchgate.net |

| ¹³C, ⁶Li NMR | Coupling Constant (¹J(¹³C,⁶Li)) | Approximately 17 Hz. rsc.org |

| ¹H NMR | Chemical Shift of α-proton | Can be shifted depending on the substituents and solvent. |

Future Research Directions and Emerging Trends in Lithium;1,1 Dichloroheptane and Gem Dihalolithium Carbenoid Chemistry

Development of Novel Chiral Lithium Carbenoids for Asymmetric Synthesis

A major frontier in carbenoid chemistry is the development of methods for asymmetric synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals and complex molecules. The creation of novel chiral lithium carbenoids is central to this effort. While the carbenoid carbon itself is typically achiral, asymmetric transformations can be achieved by incorporating chirality into the lithium amide base used for deprotonation or by using chiral ligands. iupac.orgrsc.org

Research in this area focuses on designing C2-symmetric chiral amides and other ligands that can effectively control the stereochemical outcome of carbenoid reactions. iupac.org For a substrate like 1,1-dichloroheptane, deprotonation with a chiral lithium amide could generate a chiral carbenoid complex, leading to enantioselective additions to prochiral electrophiles. The addition of salts, such as lithium chloride, has been shown to dramatically improve enantiomeric excess in related ketone enolisation reactions, a strategy that could be explored for carbenoid systems. iupac.org Future work will involve the synthesis and screening of new chiral ligands and bases to achieve high levels of stereocontrol in reactions involving carbenoids like lithium;1,1-dichloroheptane. mdpi.comjst.go.jp The development of catalytic asymmetric methods, where a substoichiometric amount of a chiral catalyst is used, remains a significant goal. rsc.org

Table 1: Examples of Chiral Ligands and Bases in Asymmetric Synthesis

| Chiral Agent Type | Example(s) | Application Area | Potential Impact on Carbenoid Chemistry |

| Chiral Lithium Amides | bis-Phenylethylamide, Amino-acid derived amides | Asymmetric deprotonation of ketones | Generation of enantiomerically enriched lithium carbenoids for stereoselective C-C bond formation. iupac.org |

| Chiral Phosphine (B1218219) Ligands | TADDOLate complexes | Catalytic asymmetric carbomagnesiation | Guiding enantioselective addition reactions of carbenoid-derived intermediates. rsc.org |

| Chiral Diamines | Tetradentate chiral amines | Enantioselective alkylation of lithium enolates | Controlling stereochemistry in carbenoid reactions, potentially in the presence of lithium bromide. jst.go.jp |

| Prolinol Catalysts | Prolinol derivatives | Enamine-NHC dual-catalytic cascades | Integration into multi-catalytic systems where a chiral amine directs one step and a carbenoid performs another. beilstein-journals.org |

Exploration of New Reaction Classes and Transformations

While lithium carbenoids are well-known for cyclopropanation and homologation reactions, their full synthetic potential is far from realized. rsc.org Future research will heavily focus on discovering and developing new reaction classes and transformations that exploit their unique reactivity.

Recent studies have shown that stabilized lithium carbenoids can participate in novel reactivity patterns, such as the dehydrocoupling of secondary phosphines to form diphosphines, a reaction that proceeds via double protonation of the carbenoid rather than insertion. sci-hub.se This opens the door to using carbenoids in element-element bond formation. Another area of expansion is their use as carbene-transfer reagents for synthesizing carbene complexes with other metals, such as zirconium. rsc.org Furthermore, the reaction of gem-dihalomethyllithiums with Weinreb amides has been developed as a direct route to gem-dihaloketones, showcasing their utility as acylating agent equivalents. researchgate.net Investigating the reactivity of this compound with a broader range of electrophiles, including isocyanates, imines, and various organometallic reagents, will be a key objective. researchgate.net The development of cascade reactions, where the initial carbenoid addition triggers subsequent transformations in a single pot, will enable the rapid construction of molecular complexity. beilstein-journals.orgu-tokyo.ac.jp

Table 2: Emerging Reaction Classes for Lithium Carbenoids

| Reaction Class | Description | Example Precursors | Significance |

| Element-Element Coupling | Dehydrocoupling of E-H bonds (e.g., P-H, Ge-H, Sn-H) mediated by the carbenoid. sci-hub.se | silyl-substituted Li/Cl carbenoid | Expands carbenoid utility beyond carbon-carbon bonds to inorganic synthesis. |

| Carbene-Transfer Reactions | Transfer of the carbene moiety to a transition metal to form a metal-carbene complex. rsc.org | Lithium carbenoids, organozirconium reagents | Provides alternative synthetic routes to valuable organometallic complexes. |

| Homologation of Weinreb Amides | Nucleophilic addition to Weinreb amides to synthesize gem-dihaloketones directly. researchgate.net | LiCHBrCl, LiCHClI, LiCHBr2 | Offers a streamlined approach to synthetically important halogenated ketones. |

| Nucleophilic Fluoromethylation | Use of highly reactive lithium fluorocarbenoids to add fluoromethyl groups to electrophiles. researchgate.net | Fluoroiodomethane (B1339756) (for LiCH2F) | Provides direct access to valuable fluorinated molecules for pharmaceutical and materials science. |

| Insertion into C(sp3)–H Bonds | Direct functionalization of unactivated C-H bonds, often mediated by a metal catalyst. beilstein-journals.org | Diazo compounds (precursors) | Represents a highly atom-economical method for creating complex molecular architectures. |

Catalyst Development for Enhanced Selectivity and Efficiency

The reactivity and selectivity of lithium carbenoids are often difficult to control. A significant trend is the development of catalytic systems to modulate their behavior. While many carbenoid reactions are stoichiometric, the introduction of catalysts can enhance chemoselectivity, regioselectivity, and efficiency, particularly in complex settings. nsf.gov

Research has shown that earth-abundant metal salts like iron(II) chloride (FeCl2) can effectively catalyze chemoselective carbene additions to π-bonds, offering a safer and more sustainable alternative to traditional methods. nsf.gov Dirhodium(II) complexes are particularly effective for promoting C–H insertion reactions, where the catalyst's ligands can be tuned to achieve high levels of enantioselectivity. beilstein-journals.orgnih.gov The development of catalysts for carbenoid chemistry is focused on several goals: enabling reactions to proceed under milder conditions, controlling selectivity between different reactive sites in a molecule, and developing asymmetric variants of known reactions. For a carbenoid like this compound, a suitable catalyst could direct its reaction towards a specific C-H bond or prevent unwanted side reactions, thereby increasing the yield and purity of the desired product.

Table 3: Catalytic Systems in Carbenoid Chemistry

| Catalyst Type | Metal Center | Key Application(s) | Advantages |

| Porphyrin & Phthalocyanine Complexes | Rhodium(II) | C-H insertion, cyclopropanation | High turnover numbers, enantioselectivity with chiral ligands. nih.gov |

| Simple Metal Salts | Iron(II), Cobalt(II), Copper(I) | Cyclopropanation, σ- and π-bond additions | Earth-abundant, low cost, enables reactivity from aldehydes. nsf.gov |

| Gold Complexes | Gold(I), Gold(III) | Cyclopropanation from various precursors (enynes, propargyl esters) | Mild reaction conditions, high efficiency, complementary to other metals. rsc.org |

| N-Heterocyclic Carbenes (NHCs) | (Organocatalyst) | Benzoin and Stetter reactions | Polarity reversal (umpolung) of aldehydes, metal-free catalysis. beilstein-journals.org |

Computational Design and Prediction of Novel Carbenoid Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of highly reactive species like lithium carbenoids. researchgate.net Theoretical studies, primarily using Density Functional Theory (DFT), provide critical insights into molecular structure, stability, and reaction mechanisms that are often difficult to obtain experimentally. rsc.orgrsc.org

Computational models have elucidated the complex nature of lithium carbenoids, revealing their tendency to form aggregates and the importance of solvent effects on their reactivity. latech.edu Studies have explored the preference for bridged structures, where the lithium atom interacts with both the carbon and the halogen, and have helped to rationalize reaction pathways, such as whether a cyclopropanation proceeds via a concerted or stepwise mechanism. rsc.orgacs.org For a new system like this compound, computational studies would be the first step to predict its kinetic stability, preferred aggregation state, and potential reactivity with various substrates. rsc.org By calculating transition state energies, researchers can forecast the feasibility of new transformations and design carbenoid structures with tailored stability and selectivity, accelerating experimental discovery and minimizing trial-and-error. acs.org

Table 4: Insights from Computational Studies of Lithium Carbenoids

| Computational Method | Focus of Study | Key Findings | Reference(s) |

| DFT, G4 Theory | Reaction Mechanisms (Cyclopropanation) | Reactions are often stepwise with low barriers; mechanism can be influenced by aggregation state. | latech.eduacs.org |

| DFT | Electronic Structure & Stability | Carbenoids have a higher p-character in the C-X bond compared to protonated analogs; stability is influenced by the metal, halogen, and aggregation. | rsc.org |

| IRC, QTAIM, ELF | Reaction Pathway Analysis | Energy barriers are often dominated by structural rearrangements; products are stabilized by Li/Mg interactions with C-C bonds. | acs.org |

| DFT, BDE Calculations | Kinetic Stability Prediction | Bond dissociation energies (BDE) of the C-X bond correlate with experimental decomposition rates measured in flow systems. | rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The extreme instability and high reactivity of many lithium carbenoids are significant barriers to their widespread use in synthesis. uniba.it Flow chemistry has emerged as a powerful technology to overcome these challenges. By using microreactors, chemists can achieve precise control over reaction parameters such as temperature, mixing, and residence time. thieme-connect.com

This level of control allows for the generation and immediate use of "fleeting" intermediates like lithium carbenoids, which would decompose under standard batch conditions. researchgate.netacs.org For example, the thermally unstable chloroiodomethyllithium carbenoid has been successfully generated and used in flow reactors at -20 °C, a temperature at which it would not survive in a batch process, enabling the synthesis of polyfunctionalized α-chloro aldehydes. acs.org This technology is perfectly suited for studying and utilizing reactive species like this compound. Integrating flow reactors with automated optimization platforms can further accelerate the discovery of ideal reaction conditions. dntb.gov.ua This synergy between flow chemistry and automation will enable the safe, scalable, and efficient use of highly reactive carbenoids, making previously inaccessible chemical transformations routine. thieme-connect.comresearchgate.net

Table 5: Comparison of Batch vs. Flow Chemistry for Lithium Carbenoid Reactions

| Feature | Batch Chemistry | Flow Chemistry | Advantage of Flow |

| Temperature Control | Difficult to manage exotherms, hotspots can occur. | Superior heat transfer, precise temperature control. | Prevents decomposition of thermally labile carbenoids. acs.org |

| Reaction Time | Limited by manual addition and mixing times. | Residence time precisely controlled (milliseconds to minutes). | Enables use of "fleeting" intermediates with very short lifetimes. uniba.itthieme-connect.com |

| Mixing | Often inefficient, leading to localized concentration gradients. | Rapid and efficient mixing. | Improves reaction selectivity and suppresses side reactions. thieme-connect.com |

| Safety | Handling large quantities of hazardous reagents is risky. | Small reaction volumes minimize risk; hazardous reagents can be generated and consumed in situ. | Enhanced process safety, especially for unstable or pyrophoric compounds. researchgate.net |

| Scalability | Scaling up can be non-linear and challenging. | Straightforward scale-up by running the reactor for longer periods ("numbering-up"). | Predictable and safer production of larger quantities. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.